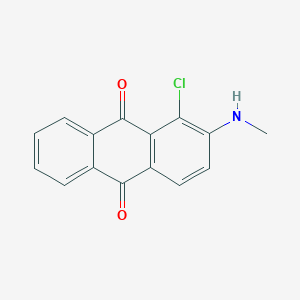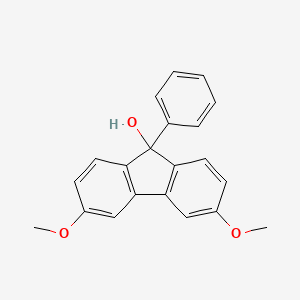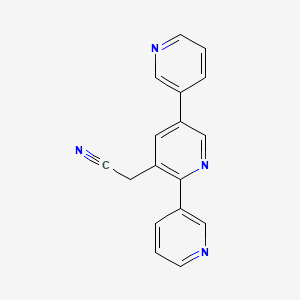
2-(2,5-Dipyridin-3-ylpyridin-3-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-Dipyridin-3-ylpyridin-3-yl)acetonitrile is a heterocyclic compound that features a unique structure with multiple pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dipyridin-3-ylpyridin-3-yl)acetonitrile typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method is the Suzuki cross-coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst . This method allows for the formation of the desired pyridine rings under mild conditions and with good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings.
化学反应分析
Types of Reactions
2-(2,5-Dipyridin-3-ylpyridin-3-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding amines.
科学研究应用
2-(2,5-Dipyridin-3-ylpyridin-3-yl)acetonitrile has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(2,5-Dipyridin-3-ylpyridin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
相似化合物的比较
Similar Compounds
- 2-(Pyridin-2-yl)pyrimidine derivatives
- 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile
- 2-(5-(Pyridin-3-yl)-2H-tetrazol-2-yl)acetohydrazide
Uniqueness
2-(2,5-Dipyridin-3-ylpyridin-3-yl)acetonitrile is unique due to its multiple pyridine rings, which confer distinct chemical and biological properties
属性
分子式 |
C17H12N4 |
|---|---|
分子量 |
272.30 g/mol |
IUPAC 名称 |
2-(2,5-dipyridin-3-ylpyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C17H12N4/c18-6-5-13-9-16(14-3-1-7-19-10-14)12-21-17(13)15-4-2-8-20-11-15/h1-4,7-12H,5H2 |
InChI 键 |
FPGNACKVKUJFBM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=CC(=C(N=C2)C3=CN=CC=C3)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


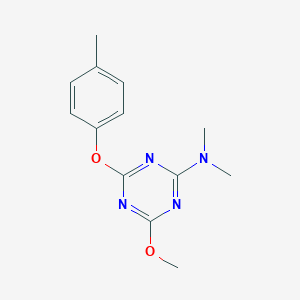
![2,2'-Dimethyl[9,9'-bianthracene]-9,9'(10H,10'H)-diol](/img/structure/B15249117.png)
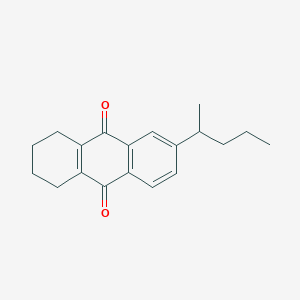

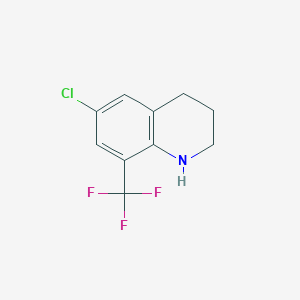

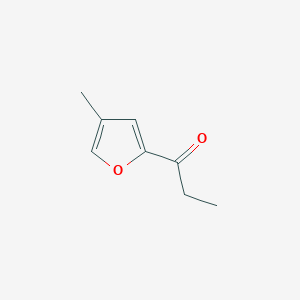
![N-(9-ethyl-9H-carbazol-3-yl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B15249168.png)
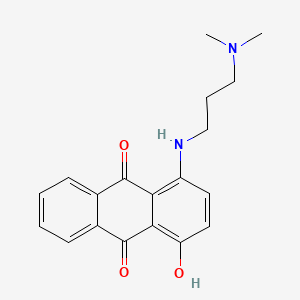
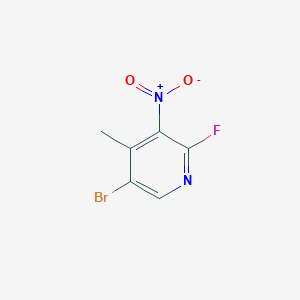
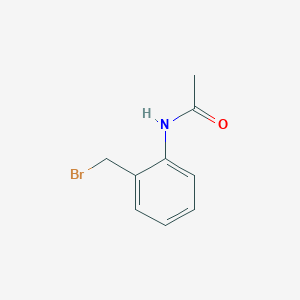
![(2S)-N-(4-fluorophenyl)-2-[(2S)-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl]propanamide](/img/structure/B15249185.png)
